molecular formula C28H36N2O3 B6068203 4-benzyl-1-{3-[1-(3-methoxybenzoyl)-4-piperidinyl]propanoyl}piperidine

4-benzyl-1-{3-[1-(3-methoxybenzoyl)-4-piperidinyl]propanoyl}piperidine

Cat. No. B6068203
M. Wt: 448.6 g/mol
InChI Key: SGXOHEWODGPBQX-UHFFFAOYSA-N
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Description

4-benzyl-1-{3-[1-(3-methoxybenzoyl)-4-piperidinyl]propanoyl}piperidine, also known as BPP, is a synthetic compound that has been widely studied for its potential use in scientific research. BPP is a piperidine derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

4-benzyl-1-{3-[1-(3-methoxybenzoyl)-4-piperidinyl]propanoyl}piperidine works by binding to specific receptors in the brain and body, including the mu-opioid receptor and the cannabinoid receptor. By binding to these receptors, 4-benzyl-1-{3-[1-(3-methoxybenzoyl)-4-piperidinyl]propanoyl}piperidine is able to modulate the activity of neurotransmitters such as dopamine and serotonin, leading to its range of biochemical and physiological effects.
Biochemical and Physiological Effects:
4-benzyl-1-{3-[1-(3-methoxybenzoyl)-4-piperidinyl]propanoyl}piperidine has been found to have a range of biochemical and physiological effects, including the ability to reduce inflammation, alleviate pain, and reduce seizures. Additionally, 4-benzyl-1-{3-[1-(3-methoxybenzoyl)-4-piperidinyl]propanoyl}piperidine has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-benzyl-1-{3-[1-(3-methoxybenzoyl)-4-piperidinyl]propanoyl}piperidine is its ability to modulate multiple neurotransmitter systems, making it a potentially versatile therapeutic agent. However, there are also limitations to its use in lab experiments, including the potential for side effects and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of potential future directions for the study of 4-benzyl-1-{3-[1-(3-methoxybenzoyl)-4-piperidinyl]propanoyl}piperidine, including further investigation into its therapeutic potential for a range of conditions, as well as the development of more targeted and effective forms of the compound. Additionally, further research is needed to fully understand the mechanism of action of 4-benzyl-1-{3-[1-(3-methoxybenzoyl)-4-piperidinyl]propanoyl}piperidine and its potential interactions with other drugs and compounds.

Synthesis Methods

4-benzyl-1-{3-[1-(3-methoxybenzoyl)-4-piperidinyl]propanoyl}piperidine can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. The most commonly used method involves the reaction of piperidine with 3-(1-(3-methoxybenzoyl)-4-piperidinyl)propanoic acid, followed by the addition of benzyl chloride to form the final product.

Scientific Research Applications

4-benzyl-1-{3-[1-(3-methoxybenzoyl)-4-piperidinyl]propanoyl}piperidine has been studied for a variety of scientific research applications, including its potential use as a therapeutic agent for a range of conditions. Studies have shown that 4-benzyl-1-{3-[1-(3-methoxybenzoyl)-4-piperidinyl]propanoyl}piperidine has anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of conditions such as chronic pain, epilepsy, and inflammation.

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-[1-(3-methoxybenzoyl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O3/c1-33-26-9-5-8-25(21-26)28(32)30-18-12-22(13-19-30)10-11-27(31)29-16-14-24(15-17-29)20-23-6-3-2-4-7-23/h2-9,21-22,24H,10-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXOHEWODGPBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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